molecular formula C13H17BF2O3 B1393658 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 960067-33-8

2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1393658
M. Wt: 270.08 g/mol
InChI Key: ZIBYFIJKYIKOEX-UHFFFAOYSA-N
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Description

The compound “2-(2-(Difluoromethoxy)phenyl)acetonitrile” is a chemical with the CAS Number: 41429-22-5 . It has a molecular weight of 183.16 . Another related compound is “N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide”, also known as DFB, which belongs to the class of benzamide compounds and has been studied for its various biological activities.


Synthesis Analysis

The synthesis method for a related compound, “N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide”, involves reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate compound is then reacted with difluoromethoxybenzene in the presence of a base such as potassium carbonate.


Molecular Structure Analysis

The InChI Code for “2-(2-(Difluoromethoxy)phenyl)acetonitrile” is 1S/C9H7F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2 .


Chemical Reactions Analysis

The Edman degradation process, which involves the use of phenyl isothiocyanate, could be relevant to the study of compounds with difluoromethoxyphenyl groups .

Scientific Research Applications

Synthesis and Molecular Interactions

  • This compound has been used in the synthesis of various derivatives, such as 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which were studied for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Polymerization and Material Science

  • The compound has been instrumental in polymerization studies, specifically in the Suzuki-Miyaura coupling polymerization, leading to the creation of materials like poly(3-hexylthiophene) with narrow molecular weight distribution and regioregularity (Yokozawa et al., 2011).
  • It also plays a role in the palladium-catalyzed polycondensation of 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leading to well-defined polyfluorenes (Yokoyama et al., 2007).

Novel Applications in Chemistry

  • The compound has been used in the synthesis of Pinacolylboronate-Substituted Stilbenes, potentially useful in the development of new materials for Liquid Crystal Display (LCD) technology and as potential therapeutics for Neurodegenerative diseases (Das et al., 2015).
  • In the field of organic/inorganic semiconductor hybrid particles, this compound has been utilized as a ligand to stabilize cadmium selenide quantum dots (de Roo et al., 2014).

Analysis and Structural Studies

  • The compound's analogs have been studied for their electrochemical properties, revealing insights into the oxidation potentials and reaction mechanisms of sulfur-containing organoboron compounds (Tanigawa et al., 2016).
  • It has also been used in the synthesis of pyrene derivatives for the detection of H2O2 in living cells, showcasing its application in biological and chemical sensing technologies (Nie et al., 2020).

Safety And Hazards

The related compound “(Trifluoromethoxy)phenyl isocyanate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8-10(9)17-11(15)16/h5-8,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBYFIJKYIKOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681915
Record name 2-[2-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

960067-33-8
Record name 2-[2-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
J Han, S Henriksen, KG Nørsett, E Sundby… - European Journal of …, 2016 - Elsevier
The present study describes our continuous effort to develop epidermal growth factor receptor (EGFR) inhibitors based on the 6-aryl-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. The activity…
Number of citations: 24 www.sciencedirect.com

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